1-(butan-2-yl)-4-ethynyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butan-2-yl-4-ethynylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-8(3)11-7-9(5-2)6-10-11/h2,6-8H,4H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQDFCSJOZTANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Butan 2 Yl 4 Ethynyl 1h Pyrazole and Its Structural Analogues
Pyrazole (B372694) Ring Formation Strategies
The formation of the pyrazole ring is a foundational step in heterocyclic chemistry, with several robust methods available. These strategies can be broadly categorized into cyclocondensation reactions, multicomponent protocols, and green chemistry approaches like solvent-free techniques.
Cyclocondensation Approaches
Cyclocondensation reactions are the most traditional and widely employed methods for pyrazole synthesis. They typically involve the reaction of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species.
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry. researchgate.net This reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine. nih.gov The reaction proceeds through the formation of an imine with one carbonyl group, followed by cyclization as the second nitrogen attacks the remaining carbonyl, and subsequent dehydration to form the aromatic pyrazole ring. nih.gov
To synthesize the target compound's core, butan-2-ylhydrazine would be reacted with a suitable 1,3-dicarbonyl precursor. A significant consideration in this method, especially with unsymmetrical dicarbonyl compounds and substituted hydrazines, is regioselectivity, as two different regioisomers can potentially be formed. researchgate.net
| Starting Material 1 | Starting Material 2 | Product | Key Features |
| 1,3-Diketone | Substituted Hydrazine | N-Substituted Pyrazole | Classic, robust method; potential for regioisomers. |
| β-Ketoester | Substituted Hydrazine | Pyrazolone | Intermediate that can be further modified. |
| Acetylacetone | Phenylhydrazine | 1-Phenyl-3,5-dimethylpyrazole | A common example of the Knorr synthesis. |
Chalcones, which are α,β-unsaturated ketones, serve as valuable precursors for the synthesis of pyrazoles. ingentaconnect.comresearchgate.net The reaction with hydrazine derivatives typically proceeds via a Michael addition, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic pyrazole. doubtnut.com The intermediate product is a pyrazoline, a 4,5-dihydro-1H-pyrazole, which requires an oxidation step to achieve the final aromatic pyrazole. ingentaconnect.comdoubtnut.com Various oxidizing agents can be employed for this aromatization step. This two-step approach (cyclization then oxidation) is a common strategy in chalcone-based pyrazole synthesis. ingentaconnect.com
| Starting Material 1 | Starting Material 2 | Intermediate | Product |
| Chalcone (α,β-unsaturated ketone) | Hydrazine Hydrate | Pyrazoline | Pyrazole |
| Substituted Chalcone | Phenylhydrazine | N-Phenylpyrazoline | N-Phenylpyrazole |
Multicomponent Reaction Protocols for Pyrazole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have gained prominence as an efficient and atom-economical approach to complex molecules like pyrazoles. researchgate.netnih.gov These one-pot syntheses offer significant advantages over traditional multi-step methods by reducing reaction time, cost, and waste generation. researchgate.netorganic-chemistry.org
Several MCR strategies exist for pyrazole synthesis. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. nih.gov Another approach involves the reaction of hydrazines, 1,3-dicarbonyl compounds, and a third component to introduce functionality at the C4 position in a single step. sioc-journal.cn For example, an electrocatalytic three-component reaction of hydrazine, acetylacetone, and diethyl bromomalonate has been developed for the synthesis of 4-bromopyrazoles, which are valuable intermediates. sioc-journal.cn
Solvent-Free Synthetic Techniques
In line with the principles of green chemistry, solvent-free synthetic methods have been developed for pyrazole synthesis. These techniques often utilize microwave irradiation or mechanical grinding to facilitate the reaction, eliminating the need for volatile and often hazardous organic solvents. jmcs.org.mxorganic-chemistry.org
Solvent-free synthesis of pyrazoles can be achieved by reacting 1,3-dicarbonyl compounds and hydrazines under microwave irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating. jmcs.org.mx Similarly, one-pot, solvent-free syntheses of 4-bromopyrazoles have been reported by reacting 1,3-diketones, arylhydrazines, and a bromine source like N-bromosaccharin in the presence of a solid-supported catalyst. researchgate.netjmcs.org.mx These methods are environmentally benign and efficient. organic-chemistry.orgwikipedia.org
Installation of the Ethynyl (B1212043) Moiety
Once the 1-(butan-2-yl)-1H-pyrazole core is synthesized, the next critical step is the introduction of the ethynyl group at the C4 position. The C4 position of the pyrazole ring is generally susceptible to electrophilic substitution. ingentaconnect.com However, for installing an ethynyl group, modern cross-coupling reactions or transformations of an existing functional group are the most common and effective strategies.
A prevalent strategy involves the initial preparation of a 4-halopyrazole, which then serves as a handle for introducing the alkyne. 4-Iodo- and 4-bromopyrazoles are the most common intermediates for this purpose. researchgate.netresearchgate.netsioc-journal.cn
Synthesis of 4-Iodopyrazoles : Direct iodination of the pyrazole ring at the C4 position can be achieved using iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or via electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine. researchgate.netchemicalbook.commetu.edu.tr
Synthesis of 4-Bromopyrazoles : Bromination at the C4 position is readily accomplished using reagents such as N-bromosuccinimide (NBS) or N-bromosaccharin. researchgate.netchemicalbook.com
With the 4-halopyrazole in hand, two primary methods are used for ethynylation:
Sonogashira Coupling : This palladium- and copper-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. organic-chemistry.org The 1-(butan-2-yl)-4-halopyrazole (where halo is I or Br) is reacted with a terminal alkyne, such as trimethylsilylacetylene (B32187) (followed by deprotection) or ethynylmagnesium bromide, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. ingentaconnect.comorganic-chemistry.orgscirp.org This method is highly efficient for the synthesis of C4-alkynylpyrazoles. ingentaconnect.comresearchgate.net
Corey-Fuchs Reaction : An alternative route begins with a 4-formylpyrazole, which can be prepared via Vilsmeier-Haack reaction on the pyrazole core. The Corey-Fuchs reaction transforms this aldehyde into a terminal alkyne in a two-step sequence. wikipedia.org First, the aldehyde reacts with carbon tetrabromide and triphenylphosphine (B44618) to form a 1,1-dibromoalkene intermediate. organic-chemistry.org In the second step, treatment of this intermediate with a strong base, such as n-butyllithium, results in elimination and metal-halogen exchange to furnish the terminal alkyne. organic-chemistry.org This method provides a reliable pathway from an aldehyde to an ethynyl group. nih.gov
| Method | Precursor | Reagents | Key Features |
| Sonogashira Coupling | 4-Iodo- or 4-Bromopyrazole | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | Highly efficient, versatile, and widely used for C-C bond formation. |
| Corey-Fuchs Reaction | 4-Formylpyrazole | 1. CBr₄, PPh₃2. n-BuLi | Two-step conversion of an aldehyde to a terminal alkyne. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)
The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing 4-ethynylpyrazole derivatives, this reaction is the primary choice for introducing the ethynyl group onto the pyrazole ring. The reaction typically involves a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org
The catalytic cycle involves two main parts: the palladium cycle and the copper cycle. wikipedia.org The palladium cycle begins with the oxidative addition of the halogenated pyrazole to the Pd(0) complex. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne, which is facilitated by the amine base. hes-so.ch This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex. The final step is reductive elimination from the resulting palladium complex to yield the 4-ethynylpyrazole product and regenerate the Pd(0) catalyst. libretexts.org
The general scheme for this reaction is as follows:

Scheme: General Sonogashira coupling of a 4-halopyrazole with a terminal alkyne.
Ethynylation through Halogenated Pyrazole Precursors
The Sonogashira coupling necessitates a halogenated precursor, typically a 4-iodo- or 4-bromopyrazole. The reactivity of the halide is crucial for the success of the coupling reaction, with the general trend being I > Br >> Cl. wikipedia.org Therefore, 4-iodopyrazole (B32481) is often the substrate of choice as it reacts under milder conditions.
These halogenated pyrazole precursors can be synthesized through various methods. One common approach is the electrophilic halogenation of the pyrazole ring. For instance, 4-halopyrazoles can be prepared via a three-component synthesis from hydrazines, acetylacetones, and a sodium halide source through an electrocatalytic process. nih.gov The choice of the terminal alkyne is also critical. To prevent side reactions like homocoupling, the alkyne is often protected, for example, with a trimethylsilyl (B98337) (TMS) group. Trimethylsilylacetylene is a common reagent for this purpose. The TMS group is then cleaved in a subsequent step to reveal the terminal alkyne. libretexts.org
N-Alkylation to Incorporate the Butan-2-yl Group
The introduction of the butan-2-yl group onto the pyrazole nitrogen is typically achieved through N-alkylation. This reaction is a standard method for forming C-N bonds with pyrazole heterocycles. mdpi.com The process generally involves the deprotonation of the pyrazole's N-H bond by a base, followed by nucleophilic attack on an alkyl halide, in this case, a butan-2-yl halide such as 2-bromobutane (B33332) or 2-iodobutane.
Direct Alkylation of the Pyrazole Nitrogen
Direct alkylation is the most straightforward method for this transformation. The pyrazole substrate (e.g., 4-ethynyl-1H-pyrazole or a protected version) is treated with a suitable base to generate the pyrazolate anion. This anion then acts as a nucleophile, attacking the butan-2-yl halide to form the N-alkylated product. A variety of bases can be employed, with common choices including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The use of solvent-free conditions under microwave irradiation with bases like sodium hydrogen carbonate has also been reported as an efficient method for N-alkylating pyrazoles with secondary halides. researchgate.net
Stereochemical Considerations in Butan-2-yl Introduction
The butan-2-yl group contains a stereocenter at the second carbon atom. When a racemic mixture of a butan-2-yl halide (e.g., (±)-2-bromobutane) is used in the N-alkylation reaction, the product, 1-(butan-2-yl)-4-ethynyl-1H-pyrazole, will also be a racemic mixture of its (R) and (S) enantiomers. The alkylation reaction itself does not typically create or influence the existing stereocenter under standard conditions. Achieving an enantiomerically enriched or pure product would necessitate either starting with an enantiopure butan-2-yl halide or employing advanced asymmetric catalytic methods, which are beyond the scope of a standard direct alkylation.
Protective Group Chemistry in Ethynyl Pyrazole Synthesis (e.g., Boc Protection)
In multi-step syntheses, protecting groups are often essential to prevent unwanted side reactions of functional groups. For the synthesis of this compound, two key functional groups may require protection: the pyrazole N-H and the terminal alkyne C-H.
The pyrazole nitrogen can be protected with a tert-butoxycarbonyl (Boc) group. japsonline.com This is achieved by reacting the pyrazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The Boc group is robust under many conditions but can be readily removed using acidic conditions (e.g., trifluoroacetic acid) or with reagents like sodium borohydride (B1222165) in ethanol. mdpi.comarkat-usa.org Protecting the nitrogen can be useful to redirect reactivity towards other parts of the molecule if necessary.
More critically for the Sonogashira coupling, the terminal alkyne is often protected to prevent dimerization (homocoupling). The most common protecting group for this purpose is the trimethylsilyl (TMS) group. The coupling reaction is performed using TMS-acetylene, and the resulting 4-((trimethylsilyl)ethynyl)pyrazole is then deprotected using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or mild basic conditions to yield the terminal alkyne. wikipedia.org
The synthetic sequence can therefore proceed in two ways:
N-alkylation first, followed by Sonogashira coupling on 1-(butan-2-yl)-4-halopyrazole.
Sonogashira coupling first on a 4-halopyrazole, followed by N-alkylation of the resulting 4-ethynyl-1H-pyrazole.
Reaction Conditions and Optimization in the Synthesis of this compound
Optimization of reaction conditions is paramount for maximizing yield and minimizing impurities. For the Sonogashira coupling and N-alkylation steps, several parameters can be adjusted.
Sonogashira Coupling Optimization: The efficiency of the Sonogashira reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.
Catalyst System: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are classic catalysts, modern systems using more electron-rich and bulky phosphine (B1218219) ligands can offer improved performance. Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling. organic-chemistry.orglibretexts.org
Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is required to neutralize the hydrogen halide formed and to facilitate the formation of the copper acetylide. hes-so.ch
Solvent: Solvents like tetrahydrofuran (B95107) (THF), DMF, or acetonitrile are commonly used.
The table below summarizes key parameters for optimization.
| Parameter | Variation | Effect on Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Affects catalytic activity and reaction rate. |
| Copper(I) Cocatalyst | CuI | Essential for the traditional catalytic cycle; can be omitted in copper-free variants. libretexts.org |
| Ligand | Triphenylphosphine (PPh₃), XPhos | Influences catalyst stability and efficiency. |
| Base | Triethylamine, Diisopropylamine | Affects alkyne deprotonation and reaction rate. hes-so.ch |
| Solvent | THF, DMF, Acetonitrile | Influences solubility of reagents and reaction temperature. |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase reaction rate but may lead to side products. |
N-Alkylation Optimization: For the N-alkylation step, the choice of base and solvent is critical for achieving high conversion.
Base: Stronger bases like NaH may lead to faster reactions but can be more difficult to handle. Carbonate bases like K₂CO₃ and Cs₂CO₃ are often effective and milder. researchgate.net
Solvent: Polar aprotic solvents like DMF or DMSO are effective at dissolving the pyrazolate salt and promoting the Sₙ2 reaction.
Temperature: Gentle heating is often required to drive the reaction to completion, particularly with less reactive secondary halides.
The table below outlines optimization parameters for N-alkylation.
| Parameter | Variation | Effect on Reaction |
| Alkylating Agent | 2-bromobutane, 2-iodobutane | Iodoalkanes are more reactive than bromoalkanes. |
| Base | K₂CO₃, Cs₂CO₃, NaH | Strength of base influences the rate of deprotonation and overall reaction time. researchgate.net |
| Solvent | DMF, Acetonitrile, DMSO | Affects solubility and reaction kinetics. |
| Temperature | Room Temperature to 100 °C | Higher temperature increases reaction rate but must be controlled to avoid decomposition. |
By systematically optimizing these conditions, the synthesis of this compound can be achieved efficiently.
Impact of Catalytic Systems (e.g., Copper, Palladium)
The introduction of an ethynyl group at the 4-position of a pyrazole ring is commonly achieved through a Sonogashira cross-coupling reaction. tandfonline.com This reaction typically involves the coupling of a 4-halopyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org
Palladium Catalysts: The choice of the palladium catalyst is crucial for the efficiency of the Sonogashira coupling. Various palladium sources have been successfully employed in the synthesis of related compounds. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), palladium(II) acetate (B1210297) (Pd(OAc)₂), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.gov For instance, the coupling of 1,3-disubstituted-5-chloro-4-iodopyrazoles with phenylacetylene (B144264) proceeds in good yield using PdCl₂(PPh₃)₂. tandfonline.com The effectiveness of the catalyst can be influenced by the ligands, with bulky phosphine ligands often enhancing catalytic activity. organic-chemistry.org In some modern protocols, air-stable, monoligated palladium precatalysts have been developed to facilitate these couplings even at room temperature. nih.gov
Copper Co-catalysts: The Sonogashira reaction traditionally relies on a copper(I) co-catalyst, such as copper(I) iodide (CuI), to facilitate the reaction. organic-chemistry.org The copper acetylide intermediate is a key species in the catalytic cycle. nih.gov While the copper co-catalyst is generally beneficial, its presence can sometimes lead to the undesirable formation of homocoupled alkyne byproducts (Glaser coupling). nih.gov Consequently, significant research has been directed towards developing copper-free Sonogashira reactions. These copper-free systems often require specific ligands or alternative bases to proceed efficiently. nih.govorganic-chemistry.org However, for many applications, the combination of a palladium catalyst and a copper(I) co-catalyst remains a robust and widely used system. researchgate.netrsc.org Recent advancements have also explored the use of copper-based catalysts as the primary catalyst, offering a more cost-effective and environmentally benign alternative to palladium. nih.govrsc.orgrsc.org
The N-alkylation of the pyrazole ring, to introduce the butan-2-yl group, can also be influenced by catalytic systems, although it is more commonly a base-mediated or acid-catalyzed process. mdpi.comresearchgate.net Copper catalysts have been noted in the N-arylation of pyrazoles, suggesting their potential role in related C-N bond formations. organic-chemistry.org
| Catalyst/Co-catalyst | Reaction Type | Typical Substrates | Key Observations | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling | 4-Iodopyrazoles, Terminal Alkynes | Standard, efficient system for C-C bond formation. | tandfonline.com |
| Pd(OAc)₂ | Sonogashira Coupling | Aryl Halides, Terminal Alkynes | Commonly used palladium source. | nih.gov |
| [DTBNpP] Pd(crotyl)Cl | Copper-Free Sonogashira | Aryl Bromides, Terminal Alkynes | Air-stable precatalyst allowing for room-temperature reactions. | nih.gov |
| Copper(I) Iodide | Primary Catalyst | Aryl Halides, Terminal Alkynes | Cost-effective and environmentally friendlier alternative to palladium. | nih.govrsc.org |
| Camphorsulfonic acid (CSA) | N-Alkylation | Pyrazoles, Trichloroacetimidates | Effective Brønsted acid catalyst for N-alkylation. | mdpi.com |
Solvent Selection and its Influence on Reaction Efficiency
The choice of solvent can have a profound impact on the yield, reaction rate, and selectivity of both the Sonogashira coupling and the N-alkylation steps.
In the N-alkylation of pyrazoles , polar aprotic solvents are also common. Solvents such as DMF and acetonitrile are often employed for reactions involving alkyl halides and a base like cesium carbonate. researchgate.net The choice of solvent can influence the solubility of the pyrazole salt and the reactivity of the alkylating agent. In some instances, phase-transfer catalysis can be used, allowing the reaction to proceed in a biphasic system or even without a solvent. researchgate.netnih.gov For acid-catalyzed alkylations, solvents like 1,2-dichloroethane (B1671644) (DCE) have been shown to be effective. mdpi.com
| Solvent | Reaction Type | Influence on Reaction | Reference |
|---|---|---|---|
| Dimethylformamide (DMF) | Sonogashira Coupling / N-Alkylation | Common polar aprotic solvent, good for dissolving reactants and catalysts. | lucp.netresearchgate.net |
| Dimethyl Sulfoxide (DMSO) | Sonogashira Coupling / N-Alkylation | Highly polar aprotic solvent, can accelerate reaction rates. Found to be optimal in some copper-free systems. | nih.gov |
| Triethylamine (Et₃N) | Sonogashira Coupling | Often acts as both a base and a solvent. | wikipedia.org |
| Toluene | Sonogashira Coupling | Nonpolar solvent, can be advantageous in preventing ligand displacement from the catalyst. | lucp.net |
| 1,2-Dichloroethane (DCE) | N-Alkylation | Effective solvent for acid-catalyzed alkylation of pyrazoles. | mdpi.com |
| Water | Sonogashira Coupling / N-Alkylation | A green solvent option, often used with phase-transfer catalysts or water-soluble ligands. | organic-chemistry.orgnih.gov |
Temperature and Reaction Time Parameters
Temperature and reaction time are critical parameters that must be optimized to achieve high yields and minimize side reactions.
In Sonogashira coupling reactions , conditions can range from room temperature to elevated temperatures. wikipedia.org The reactivity of the halide on the pyrazole ring plays a significant role; 4-iodopyrazoles are generally more reactive and can often be coupled at room temperature, while the less reactive 4-bromopyrazoles may require heating. wikipedia.org The development of highly active catalyst systems has enabled many Sonogashira couplings to be performed at room temperature, which is advantageous for substrates with thermally sensitive functional groups. nih.gov Reaction times can vary widely, from a few hours to over 24 hours, depending on the specific substrates, catalyst system, and temperature. nih.govnih.gov For example, a room-temperature, copper-free coupling of an aryl bromide was completed in 2 hours with a highly active palladium precatalyst, while other substrates required longer times or elevated temperatures to achieve completion. nih.gov
For the N-alkylation of pyrazoles , the required temperature and time also depend on the chosen methodology. Base-mediated alkylations with reactive alkyl halides may proceed at room temperature or with gentle heating (e.g., 80 °C in DMF). researchgate.net Acid-catalyzed methods, such as those using trichloroacetimidates, have been optimized to run at room temperature over a period of a few hours. mdpi.com Optimization studies have shown that for certain acid-catalyzed alkylations, a reaction time of 4 hours at room temperature provides a good balance between reaction completion and minimizing potential degradation. mdpi.comsemanticscholar.org As with any reaction, careful monitoring is necessary to determine the optimal point for reaction work-up.
| Reaction Type | Parameter | Typical Range/Conditions | Factors of Influence | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Temperature | Room temperature to ~120 °C | Reactivity of halide (I > Br), catalyst activity, substrate sterics. | nih.govwikipedia.org |
| Sonogashira Coupling | Reaction Time | 2 to 24 hours | Temperature, catalyst loading, concentration, substrate reactivity. | nih.gov |
| N-Alkylation | Temperature | Room temperature to 80 °C | Reactivity of alkylating agent, choice of base or acid catalyst. | mdpi.comresearchgate.net |
| N-Alkylation | Reaction Time | 4 to 24 hours | Temperature, nature of solvent and catalyst/base. | mdpi.com |
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Advanced Spectroscopic and Structural Characterization of 1 Butan 2 Yl 4 Ethynyl 1h Pyrazole
X-ray Crystallography for Solid-State Molecular Architecture
As of the latest available scientific literature, a definitive single-crystal X-ray diffraction analysis for 1-(butan-2-yl)-4-ethynyl-1H-pyrazole has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not publicly available.
The determination of the solid-state molecular architecture of chemical compounds through X-ray crystallography is a powerful technique that provides precise information about bond lengths, bond angles, and intermolecular interactions. This method is contingent upon the ability to grow single crystals of sufficient quality for diffraction experiments.
While the crystal structure of the specific title compound is not known, the broader family of pyrazole (B372694) derivatives has been extensively studied. These studies reveal that the supramolecular assembly of pyrazoles in the solid state is largely governed by hydrogen bonding and π-π stacking interactions. The nature and positioning of substituents on the pyrazole ring play a critical role in directing these interactions, leading to diverse packing motifs such as dimers, trimers, tetramers, and catemers (chain-like structures). For instance, studies on 4-halogenated-1H-pyrazoles have shown that while bromo and chloro analogs form trimeric hydrogen-bonding motifs, the fluoro and iodo analogs form non-isostructural catemers.
For this compound, the absence of a proton on a ring nitrogen atom precludes the formation of the typical N-H···N hydrogen bonds that are characteristic of many 1H-pyrazoles. The solid-state packing would therefore be primarily influenced by weaker C-H···N or C-H···π interactions, as well as van der Waals forces. The butan-2-yl group would introduce steric considerations that would significantly influence the crystal packing, while the ethynyl (B1212043) group could participate in C-H···π or other weak interactions.
Without experimental data, any discussion of the solid-state architecture of this compound remains speculative. Future crystallographic studies would be invaluable in elucidating its three-dimensional structure and intermolecular interactions, providing crucial insights into its material properties.
Computational Chemistry and Theoretical Studies on 1 Butan 2 Yl 4 Ethynyl 1h Pyrazole
Quantum Chemical Investigations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 1-(butan-2-yl)-4-ethynyl-1H-pyrazole, these methods can provide a detailed picture of its electron distribution and three-dimensional shape.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. researchgate.net For a molecule like this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized molecular geometry, electronic energies, and orbital distributions. researchgate.netuclouvain.be
Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Representative DFT-Calculated Electronic Properties of a Pyrazole (B372694) Derivative Note: These values are illustrative and based on typical DFT results for similar pyrazole structures.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
The molecular electrostatic potential (MEP) map can also be generated from DFT calculations, which visualizes the charge distribution and helps in identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Ab initio methods, such as Hartree-Fock (HF), provide another avenue for studying molecular properties from first principles, without empirical parameters. nih.gov While computationally more demanding than DFT, they can offer valuable benchmarks. For this compound, ab initio calculations would involve solving the Schrödinger equation to approximate the electronic structure. nih.gov Comparing results from different levels of theory (e.g., HF vs. DFT) can provide a more robust understanding of the molecule's properties. semanticscholar.org
Conformational Analysis of the Butan-2-yl Substituent and Pyrazole Ring
Computational methods can be used to perform a systematic search of the conformational space. By rotating the single bonds in the butan-2-yl substituent and calculating the potential energy at each step, a potential energy surface can be mapped out. This allows for the identification of the most stable (lowest energy) conformations.
Table 2: Illustrative Relative Energies of Butan-2-yl Conformations Note: The data is hypothetical and represents a typical conformational energy profile for an alkyl substituent.
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.0 |
| Gauche 1 | 60° | 1.2 |
Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a valuable tool for predicting the spectroscopic properties of novel compounds, which can aid in their experimental characterization.
For this compound, theoretical calculations can predict its ¹H and ¹³C NMR chemical shifts. semanticscholar.orgresearchgate.net These predictions are based on calculating the magnetic shielding of each nucleus within the optimized molecular geometry. The calculated shifts can then be compared to experimental data for structural verification.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. semanticscholar.orgresearchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C≡C bond of the ethynyl (B1212043) group or the N-H wagging of the pyrazole ring.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: These are characteristic frequency ranges and the actual values would be obtained from specific calculations.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Ethynyl C≡C | Stretch | 2150 |
| Ethynyl C-H | Stretch | 3300 |
| Pyrazole C=N | Stretch | 1550 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can provide insights into the potential chemical reactions of this compound. By calculating the energies of reactants, transition states, and products, a reaction pathway can be mapped out. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of a chemical transformation.
For instance, the ethynyl group on the pyrazole ring could potentially undergo various addition reactions. Computational modeling could be used to explore the mechanisms of reactions such as cycloadditions or nucleophilic additions to the alkyne. The activation energies calculated for different pathways would indicate the most likely reaction to occur. This predictive capability is a significant advantage in designing synthetic routes and understanding the chemical behavior of new molecules. beilstein-journals.org
Chemical Reactivity and Derivatization of 1 Butan 2 Yl 4 Ethynyl 1h Pyrazole
Ethynyl (B1212043) Group Reactivity for Functionalization
The terminal alkyne, or ethynyl group, is a highly versatile functional group that serves as a cornerstone for numerous derivatization strategies. Its reactivity allows for the introduction of a wide array of molecular fragments, making it a key site for chemical modification.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high efficiency, reliability, and mild reaction conditions. nih.govrsc.org This reaction involves the coupling of a terminal alkyne, such as the ethynyl group in 1-(butan-2-yl)-4-ethynyl-1H-pyrazole, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. rsc.org The use of a copper(I) catalyst is crucial for the reaction's success. nih.govrsc.org
The CuAAC reaction provides a straightforward and highly effective method for synthesizing novel 1,2,3-triazole derivatives from this compound. By reacting it with various organic azides, a library of compounds with diverse functionalities can be generated. These triazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and materials science. nih.govfrontiersin.org For instance, the synthesis of 1,2,3-triazoles linked to other heterocyclic cores has been a focus of research for developing new therapeutic agents. nih.govmdpi.com The general scheme for this synthesis is depicted below:
General Reaction Scheme for CuAAC of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1-(butan-2-yl)-4-(1-(R)-1H-1,2,3-triazol-4-yl)-1H-pyrazole |
Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions
The ethynyl group of this compound is also amenable to other addition reactions, including thiol-yne, amino-yne, and hydroxyl-yne reactions. These reactions, which can proceed via either radical or nucleophilic pathways, allow for the introduction of sulfur, nitrogen, and oxygen-containing functionalities, respectively. researchgate.net The thiol-yne reaction, for example, can be initiated by a radical initiator or a base, leading to the formation of vinyl sulfide (B99878) adducts. researchgate.net
Other Cycloaddition Reactions involving the Alkyne
Beyond the CuAAC reaction, the ethynyl group can participate in other cycloaddition reactions. For instance, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes can lead to the formation of six-membered rings. researchgate.net The reactivity of the alkyne in these reactions is influenced by the electronic nature of the pyrazole (B372694) ring and the substituents.
Hydration and Hydroamination of the Ethynyl Moiety
The hydration of the terminal alkyne in this compound, typically catalyzed by mercury or other transition metal salts, would yield the corresponding methyl ketone derivative, 1-(4-(1-acetyl)-1H-pyrazol-1-yl)butane. Similarly, hydroamination reactions with primary or secondary amines in the presence of a suitable catalyst would lead to the formation of enamines or imines.
Reactivity of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two nitrogen atoms. globalresearchonline.net Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C4 position of the pyrazole ring. globalresearchonline.netmdpi.comnih.gov However, in this compound, the C4 position is already substituted. Therefore, electrophilic attack would be directed to the C3 or C5 positions, with the regioselectivity being influenced by the electronic effects of the butan-2-yl and ethynyl substituents. The pyrazole ring is generally resistant to oxidation but can be hydrogenated under catalytic conditions to yield pyrazoline and subsequently pyrazolidine (B1218672) derivatives. globalresearchonline.net
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The pyrazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is influenced by the presence of two adjacent nitrogen atoms and the substituents on the ring. In the case of this compound, the N-butan-2-yl group at position 1 and the ethynyl group at position 4 significantly modulate the electron density and, consequently, the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution:
Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position due to it being the most electron-rich. However, in the target molecule, this position is already functionalized with an ethynyl group. The ethynyl group is known to be an electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic attack. This deactivation makes electrophilic substitution more challenging compared to unsubstituted or alkyl-substituted pyrazoles.
When the C4 position is blocked, electrophilic substitution can potentially occur at the C3 or C5 positions. The outcome of such reactions would be dictated by the electronic effects of both the N-butan-2-yl group and the C4-ethynyl group, as well as steric hindrance. Theoretical studies and experimental data on analogous 1,4-disubstituted pyrazoles are necessary to predict the precise regioselectivity. For instance, bromination of pyrazoles typically occurs at the 4-position, but if this is blocked, the reaction can be directed to other available positions, albeit under potentially harsher conditions. nih.gov
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups and a good leaving group. The pyrazole ring itself is considered π-excessive, which makes it inherently less susceptible to nucleophilic attack. While the ethynyl group at C4 is electron-withdrawing, promoting nucleophilic attack, there are no inherent leaving groups on the pyrazole ring of this compound. Therefore, direct nucleophilic aromatic substitution on the carbon atoms of the pyrazole ring is unlikely under standard conditions.
Transformations of the Butan-2-yl Moiety
The butan-2-yl group attached to the N1 position of the pyrazole ring is a saturated alkyl substituent. Its chemical transformations are generally limited to reactions characteristic of alkanes, which are typically inert under many conditions used for aromatic ring modifications.
Reactions involving the butan-2-yl group would likely require harsh conditions that could also affect the pyrazole ring or the ethynyl group. For instance, free-radical halogenation could potentially occur on the butan-2-yl chain, but this process would likely lack selectivity and could lead to a mixture of products.
One potential area of reactivity could involve the C-H bonds adjacent to the nitrogen atom (the methine group). However, specific literature detailing the derivatization of an N-butan-2-yl group on a pyrazole ring is scarce. Studies on the acid-catalyzed alkylation and rearrangements of N-butyl-3(5)-nitro-1,2,4-triazoles suggest that under acidic conditions, transformations of N-alkyl groups can occur, but these are highly dependent on the specific heterocyclic system and reaction conditions. researchgate.net
Due to the general stability of the N-alkyl bond to the pyrazole ring, transformations of the butan-2-yl moiety without affecting the core heterocyclic structure would represent a significant synthetic challenge.
Advanced Applications of 1 Butan 2 Yl 4 Ethynyl 1h Pyrazole and Its Derivatives in Chemical Science
Material Science Applications
The unique combination of a stable aromatic heterocycle and a reactive terminal alkyne in 4-ethynyl-pyrazole derivatives opens avenues for their use in creating novel functional materials.
Organic Electronics and Optical Materials (e.g., OLEDs, Aggregation-Induced Emission)
While pyrazole (B372694) derivatives are not classically known as primary luminophores, their rigid structure and tunable electronic properties make them valuable components in materials for organic electronics. The ethynyl (B1212043) group is particularly significant as it can extend the π-conjugation of a molecule, a key factor in designing materials with desirable optical and electronic properties. nih.gov
Derivatives of 4-ethynyl-pyrazole can be incorporated into larger conjugated systems used in Organic Light-Emitting Diodes (OLEDs). By coupling the ethynyl group with other aromatic systems, chemists can construct molecules with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices.
Furthermore, the concept of Aggregation-Induced Emission (AIE) is a frontier in optical materials, where molecules that are non-emissive in solution become highly fluorescent upon aggregation in the solid state. nih.gov This phenomenon is often observed in molecules with propeller-like structures that undergo restriction of intramolecular rotation in the aggregated state. While research on AIE involving the specific 1-(butan-2-yl)-4-ethynyl-1H-pyrazole is not prominent, trigonal pyrazole derivatives have been shown to exhibit solid-state fluorescence and, in some cases, AIE properties. nih.gov The structural design of pyrazole-containing molecules can thus be a strategy to develop novel AIE-active materials for applications in sensors, bio-imaging, and displays.
Polymer Chemistry (e.g., polymer functionalization and network formation)
The terminal alkyne of the 4-ethynyl-pyrazole moiety is an ideal functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a powerful tool in polymer science. nih.gov
Polymer Functionalization: Ethynyl-pyrazole derivatives can be readily "clicked" onto polymer backbones that have been functionalized with azide (B81097) groups. This post-polymerization modification strategy allows for the precise introduction of pyrazole units along a polymer chain. Such functionalization can impart new properties to the base polymer, such as metal-coordinating capabilities, altered solubility, or specific thermal characteristics.
Network Formation: Molecules containing multiple ethynyl-pyrazole units or reacting ethynyl-pyrazoles with multi-azide linkers can lead to the formation of cross-linked polymer networks. researchgate.net These materials can be designed to have controlled porosity and chemical functionality, making them suitable for applications in catalysis, separation, or as specialized resins. For instance, a microporous organic polymer based on pyrazole has been synthesized and used for CO2 capture and catalysis. acs.org
Supramolecular Chemistry Building Blocks
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. Pyrazole derivatives are excellent building blocks in this field due to their hydrogen bonding capabilities. nih.govresearchgate.net While the N1-substitution in this compound removes the N-H hydrogen bond donor, the pyridine-like nitrogen at the N2 position remains a potent hydrogen bond acceptor. mdpi.com
Coordination Chemistry and Ligand Design
The nitrogen atoms of the pyrazole ring are excellent donors for coordinating with metal ions, making pyrazole derivatives ubiquitous ligands in coordination chemistry. The N-alkylation does not impede this ability and can enhance solubility and stability of the resulting metal complexes.
Synthesis of Metal Complexes Featuring Pyrazole Ligands
A vast number of transition metal complexes have been synthesized using pyrazole-based ligands. researchgate.net The synthesis typically involves the reaction of a metal salt (e.g., chlorides, nitrates, acetates) with the pyrazole ligand in a suitable solvent. researchgate.net The N-alkylated pyrazole, such as this compound, acts as a monodentate ligand, coordinating to the metal center through its N2 nitrogen atom.
Depending on the metal, the stoichiometry, and the presence of other ligands, a variety of coordination geometries can be achieved, including tetrahedral, square planar, and octahedral. researchgate.net Researchers have successfully prepared complexes of copper(II), nickel(II), zinc(II), ruthenium(II), and other transition metals with substituted pyrazole ligands. researchgate.netresearchgate.netrsc.org The specific butan-2-yl group introduces a chiral center near the coordination site, which could be exploited in the synthesis of chiral metal complexes for asymmetric catalysis.
Investigations into Catalytic Activity of Metal-Pyrazole Complexes
Metal complexes featuring pyrazole ligands have demonstrated significant catalytic activity in a range of organic transformations.
Oxidation Reactions: Copper-pyrazole complexes are particularly well-studied as catalysts for oxidation reactions, often mimicking the function of enzymes like catecholase. mdpi.comresearchgate.netresearchgate.net These complexes can catalyze the oxidation of substrates such as catechol to o-quinone using molecular oxygen or hydrogen peroxide as the oxidant. mdpi.comtandfonline.com The catalytic efficiency is influenced by the nature of the pyrazole ligand, the counter-ion of the copper salt, and the solvent. mdpi.com For example, an in-situ formed complex of a pyrazole-based ligand and copper(II) acetate (B1210297) in methanol (B129727) showed a maximum reaction rate (Vmax) of 41.67 µmol L⁻¹ min⁻¹ for catechol oxidation. researchgate.net
| Catalyst System | Substrate | Solvent | Max Rate (Vmax) (µmol L⁻¹ min⁻¹) | Ref |
| L2 / Cu(CH₃COO)₂ | Catechol | Methanol | 41.67 | researchgate.net |
| L6 / Cu(CH₃COO)₂ | Catechol | THF | 5.596 | researchgate.net |
| L4 / CoCl₂ | 2-Aminophenol | THF | 2.034 | researchgate.net |
Hydrogenation and Dehydrogenation Reactions: Ruthenium-pyrazole complexes have emerged as highly effective catalysts for transfer hydrogenation and acceptorless dehydrogenation reactions. rsc.orgacs.org Ruthenium(II) complexes with pyrazolyl-pyridyl-pyrazole ligands have achieved exceptionally high activity in the transfer hydrogenation of ketones, with turnover frequencies (TOFs) reaching up to 720,000 h⁻¹. acs.org These catalysts are also proficient in the acceptorless dehydrogenation of alcohols to aldehydes and ketones, a process that generates hydrogen gas as the only byproduct, aligning with the principles of green chemistry. rsc.org Furthermore, ruthenium complexes have been investigated for the dehydrogenation of formic acid, a promising hydrogen storage material. researchgate.net
| Catalyst | Reaction | Substrate | Result | Ref |
| Ruthenium(II) Pyrazolyl-Pyridyl-Pyrazole Complex | Transfer Hydrogenation | Ketones | TOF up to 720,000 h⁻¹ | acs.org |
| [RuCl(PPh₃)₂(κ³-NNN-L1)]Cl | Acceptorless Dehydrogenation | Primary Alcohols | Up to 99% yield of aldehydes | rsc.org |
| Ruthenium(II) p-cymene (B1678584) complex | Transfer Hydrogenation | Benzophenone | 94% conversion in 3h | mdpi.com |
Development of Chemical Probes and Functional Tags via "Click" Chemistry
The functionalization of bioactive scaffolds with reporter tags, such as fluorophores or affinity labels, is a cornerstone of modern chemical biology. These chemical probes are indispensable tools for elucidating the mechanisms of action of therapeutic agents, identifying their biological targets, and visualizing their distribution within complex biological systems. The advent of "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of such probes. bioclone.netcreative-biolabs.com This reaction is characterized by its high efficiency, specificity, mild reaction conditions, and biocompatibility, making it exceptionally well-suited for bioconjugation applications. bioclone.net
The compound this compound and its derivatives are strategically designed to leverage the power of click chemistry. The key feature of this scaffold is the terminal ethynyl group at the C4 position of the pyrazole ring. This alkyne moiety serves as a versatile chemical handle for the covalent attachment of a wide array of functional molecules that have been appended with a complementary azide group. The pyrazole core itself is a well-established pharmacophore found in numerous biologically active compounds, lending itself to the development of probes with inherent biological relevance. researchgate.netresearchgate.netnih.gov
The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole linkage between the ethynyl-pyrazole and an azide-modified tag. bioclone.netcreative-biolabs.com This conjugation can be used to append various functional tags, including:
Fluorophores: For creating fluorescent probes that enable the visualization of the molecule's localization in cells and tissues through techniques like fluorescence microscopy and flow cytometry.
Biotin: For the generation of affinity-based probes used in pull-down assays to isolate and identify the protein targets of the parent molecule.
Photoaffinity labels: To enable the covalent cross-linking of the probe to its biological target upon photoirradiation, facilitating target identification.
Drug delivery systems: For attaching the pyrazole-containing molecule to nanoparticles, polymers, or other carriers to improve its pharmacokinetic properties.
The development of a chemical probe using this compound would typically involve a two-step process. First, the synthesis of the 4-ethynyl-pyrazole core, which can be achieved through methods like the Sonogashira coupling of a 4-halopyrazole with a protected alkyne, followed by deprotection. nih.gov Second, the "clicking" of the ethynyl-pyrazole to an azide-functionalized reporter molecule under standard CuAAC conditions.
The following table provides representative conditions for the copper(I)-catalyzed azide-alkyne cycloaddition, which would be applicable for the conjugation of this compound to an azide-containing functional tag.
| Parameter | Condition | Purpose |
|---|---|---|
| Copper(I) Source | CuSO₄/Sodium Ascorbate or CuI | In situ generation of the active Cu(I) catalyst. nih.gov |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Stabilizes the Cu(I) oxidation state and accelerates the reaction. nih.gov |
| Solvent | Aqueous buffers (e.g., PBS, HEPES), DMSO, THF, or mixtures thereof | Provides a medium for the reaction that is compatible with biomolecules. researchgate.net |
| Temperature | Room temperature | Mild conditions that preserve the integrity of biological samples. |
| Reactant Concentration | Micromolar to low millimolar | Effective even at low concentrations typical for biological experiments. nih.gov |
The research findings in the broader field of bioorthogonal chemistry indicate that the small and relatively inert nature of the terminal alkyne and the resulting triazole linkage minimally perturb the biological activity of the parent molecule. bioclone.net This is a critical advantage for the development of chemical probes, as it ensures that the probe's behavior accurately reflects that of the original bioactive compound. The versatility of the 4-ethynyl-pyrazole scaffold, combined with the robustness of the CuAAC reaction, positions this compound and its derivatives as valuable platforms for the creation of sophisticated chemical probes and functional tags for a wide range of applications in chemical science.
Conclusion and Future Research Directions for 1 Butan 2 Yl 4 Ethynyl 1h Pyrazole
Summary of Current Research Landscape and Key Findings
Currently, dedicated research focusing exclusively on 1-(butan-2-yl)-4-ethynyl-1H-pyrazole is sparse. The scientific landscape must therefore be understood by examining its core components. The pyrazole (B372694) nucleus is a well-established pharmacophore and a versatile building block in organic synthesis. nih.govmdpi.com N-substituted pyrazoles, in particular, have been a major focus, with extensive research into their synthesis and application as directing groups for transition-metal-catalyzed reactions. acs.orgnih.gov
The introduction of an ethynyl (B1212043) group at the C4 position of a pyrazole ring creates a molecule with significant potential for further functionalization. Terminal alkynes are exceptionally useful handles in organic synthesis, known for their participation in a wide array of transformations, including metal-catalyzed cross-coupling reactions and cycloadditions. The parent compound, 4-ethynyl-1H-pyrazole, is a known chemical entity, providing a foundational starting point for derivatization. nih.gov
Key findings from the broader field of pyrazole chemistry indicate that the electronic and steric properties of the N1-substituent can significantly influence the molecule's reactivity and its coordination properties with metals. researchgate.net Therefore, the presence of the butan-2-yl group is expected to impart specific solubility characteristics and steric hindrance around the N1-position, which could be exploited in catalysis and materials science. The primary finding is one of potential; the molecule represents a convergence of synthetically valuable functionalities that remain largely untapped.
Identification of Unexplored Synthetic Pathways and Reactivity
The synthesis of this compound has not been explicitly detailed, presenting an immediate area for research. Based on established methodologies for analogous compounds, several synthetic routes can be proposed.
Potential Synthetic Pathways:
N-Alkylation of a Pyrazole Precursor: A straightforward approach would involve the synthesis of 4-ethynyl-1H-pyrazole, followed by a regioselective N-alkylation reaction using a butan-2-yl halide (e.g., 2-bromobutane) under basic conditions. researchgate.net Controlling the regioselectivity of the alkylation would be a key challenge to address.
Cyclization with a Substituted Hydrazine (B178648): An alternative pathway involves the reaction of butan-2-ylhydrazine with a suitable 1,3-dicarbonyl compound or its equivalent that already bears the ethynyl or a precursor functional group. This method offers the potential for building the substituted ring system in a single cyclization step. organic-chemistry.org
Once synthesized, the molecule's dual functionality opens numerous avenues for exploring its reactivity. The terminal alkyne is a gateway to a variety of powerful chemical transformations that remain unexplored for this specific scaffold.
Table 1: Prospective Reactivity of this compound
| Reaction Type | Reagents/Conditions | Potential Outcome & Significance |
| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, base | Synthesis of complex conjugated systems for optoelectronic materials. |
| Click Chemistry (CuAAC) | Azide-containing molecule, Cu(I) catalyst | Formation of a stable triazole linkage, useful for bioconjugation or creating polymeric materials. |
| Cadiot–Chodkiewicz Coupling | Terminal alkyne, bromoalkyne, Cu(I) salt, base | Creation of unsymmetrical diynes, building blocks for advanced polymers and macrocycles. |
| Hydroamination/Hydrothiolation | Amine/thiol, metal catalyst | Introduction of new functional groups, leading to novel ligands or biologically active compounds. |
| Metal Coordination | Transition metal salts (e.g., Ru, Rh, Pd, Cu) | The pyrazole nitrogen atoms can act as ligands, forming organometallic complexes for catalysis. nih.gov |
Prospective Avenues for Advanced Materials and Catalytic Applications
The unique structure of this compound makes it a compelling candidate for applications in materials science and catalysis, fields where pyrazole derivatives have already shown considerable promise. nih.govresearchgate.net
Advanced Materials:
The reactive ethynyl group serves as an ideal polymerization point. Its ability to undergo click reactions or metal-catalyzed polymerization could be harnessed to create novel polymers. These materials could feature a backbone of repeating pyrazole units, potentially leading to materials with unique thermal, electronic, or photoluminescent properties. nih.gov Furthermore, the molecule could act as a bifunctional building block for Metal-Organic Frameworks (MOFs). The pyrazole moiety can coordinate to metal centers to form the framework structure, while the ethynyl group would be available for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in gas storage or separation.
Catalytic Applications:
N-substituted pyrazoles are widely recognized for their role as ligands in transition-metal catalysis. The two adjacent nitrogen atoms of the pyrazole ring can chelate to a metal center, forming a stable complex. The butan-2-yl group at the N1 position would exert a specific steric influence on the catalytic pocket, which could be beneficial for stereoselective transformations. The development of chiral catalysts based on this ligand, where the chirality stems from the sec-butyl group, is a particularly attractive avenue for asymmetric catalysis.
Table 2: Potential Applications and Enabling Molecular Features
| Application Area | Key Molecular Feature(s) | Prospective Use |
| Polymer Chemistry | Terminal alkyne group | Monomer for creating novel functional polymers with a heterocyclic backbone. |
| Materials Science | Pyrazole ring (ligand) & ethynyl group (functional handle) | Building block for customizable Metal-Organic Frameworks (MOFs). |
| Homogeneous Catalysis | Pyrazole nitrogen atoms (coordination sites) & N1-substituent (steric control) | Chiral ligand for asymmetric metal-catalyzed reactions (e.g., hydrogenations, cross-couplings). |
| Supramolecular Chemistry | Aromatic pyrazole core & alkyne C-H bond | Component for building complex architectures through hydrogen bonding and π-stacking interactions. |
Q & A
Q. What are the common synthetic routes for preparing 1-(butan-2-yl)-4-ethynyl-1H-pyrazole, and what experimental parameters are critical for optimizing yield?
The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., substituted hydrazines and carbonyl derivatives) or regioselective methods using N-tosylhydrazones under transition-metal catalysis. Key parameters include reaction temperature (e.g., 120°C for cyclization with POCl₃), solvent choice (e.g., ethanol for reflux), and catalyst loading (e.g., Pd-mediated cross-coupling for ethynyl introduction). Optimizing stoichiometry and reaction time minimizes side products .
Q. How can researchers characterize the molecular structure of this compound, and what analytical techniques are most effective?
Structural elucidation requires a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and electronic environments.
- IR spectroscopy to identify functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹).
- X-ray crystallography for absolute configuration and intermolecular interactions.
- Mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with computational models (DFT) enhances accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use gloves, protective eyewear, and lab coats to avoid skin/eye contact.
- Conduct reactions in a fume hood to mitigate inhalation risks, especially during volatile byproduct formation.
- Dispose of waste via specialized chemical treatment services to prevent environmental contamination.
- Monitor for reactive intermediates (e.g., acetylides) that may require inert atmospheres .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Column chromatography (silica gel, ethyl acetate/hexane gradients) separates regioisomers.
- Recrystallization from ethanol or DMF/EtOH mixtures improves purity.
- Distillation under reduced pressure is suitable for volatile byproducts. Validate purity via TLC and HPLC (>95% by area normalization) .
Advanced Research Questions
Q. How does the steric environment of the butan-2-yl group influence regioselectivity in functionalization reactions?
The branched butan-2-yl substituent creates steric hindrance, directing electrophilic attacks to the less hindered C-3/C-5 positions of the pyrazole ring. Computational modeling (e.g., steric maps via DFT) predicts preferential sites for cross-coupling or nucleophilic substitution, validated by NMR kinetic studies .
Q. What computational methods are recommended to predict the reactivity of the ethynyl group in cross-coupling reactions?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess ethynyl π-bond reactivity.
- Molecular Dynamics (MD) simulates steric interactions in solvent environments.
- Natural Bond Orbital (NBO) analysis identifies hyperconjugative effects stabilizing transition states. Pair computational data with experimental Sonogashira coupling yields to refine models .
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for substituent effects?
- Dynamic NMR experiments detect conformational exchange broadening signals.
- Solvent-effect studies (e.g., DMSO vs. CDCl₃) account for hydrogen bonding-induced shifts.
- Paramagnetic relaxation enhancement (PRE) probes transient interactions. Reconcile discrepancies by adjusting DFT solvent parameters or considering tautomeric equilibria .
Q. What strategies mitigate side reactions during ethynyl group functionalization under basic conditions?
- Use bulky bases (e.g., DBU) to deprotonate selectively without nucleophilic attack on the ethynyl group.
- Low-temperature protocols (−20°C to 0°C) reduce base-mediated degradation.
- In situ quenching of excess base with mild acids (e.g., NH₄Cl) prevents over-reaction. Monitor via in-line IR for real-time control .
Q. How does the electron-withdrawing nature of the ethynyl group affect the pyrazole ring's aromaticity and acid-base properties?
The ethynyl group lowers the π-electron density of the pyrazole ring, confirmed by NMR chemical shift deshielding (e.g., downfield shifts in ¹H NMR). Potentiometric titration reveals increased acidity (pKa ~4–5) compared to non-ethynyl analogs. UV-Vis spectroscopy shows bathochromic shifts due to extended conjugation .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Exothermicity control : Use jacketed reactors with precise temperature gradients.
- Catalyst recycling : Immobilize transition-metal catalysts on silica supports.
- Purification bottlenecks : Switch from column chromatography to continuous flow crystallization. Validate scalability via DOE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
